Jervine

Vue d'ensemble

Description

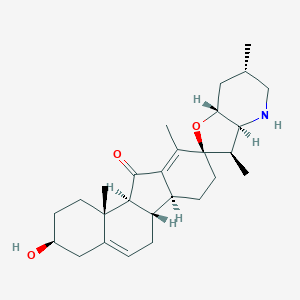

La Jervine est un alcaloïde stéroïdien de formule moléculaire C₂₇H₃₉NO₃ . Elle est dérivée du genre végétal Veratrum , qui comprend des espèces telles que Veratrum californicum et Veratrum nigrum . La this compound est connue pour ses propriétés tératogènes, ce qui signifie qu'elle peut provoquer des malformations congénitales chez les animaux lorsqu'elle est consommée pendant certaines périodes de gestation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la jervine implique plusieurs étapes, en commençant par la déhydro-épi-androstérone. Le processus comprend un réarrangement biomimétique pour former le noyau stéroïde C-nor-D-homo et une séquence de couplage réducteur stéréosélectif/(bis-)cyclisation pour établir la partie cycle (E)/F . Le rendement global de cette synthèse est d'environ 6,2 % .

Méthodes de production industrielle

La production industrielle de la this compound implique généralement l'extraction à partir de sources naturelles, telles que les espèces Veratrum. Le processus d'extraction comprend l'ultrasonication avec du chloroforme et une solution d'hydroxyde d'ammonium, suivie d'une résolution dans le méthanol .

Analyse Des Réactions Chimiques

Types de réactions

La Jervine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former la jervinone.

Réduction : Les réactions de réduction impliquent la conversion de la this compound en ses alcools correspondants.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Produits principaux

Oxydation : La jervinone est un produit majeur de l'oxydation de la this compound.

Réduction : Des formes réduites de la this compound, telles que la jervinol, sont produites.

Substitution : Divers dérivés substitués de la this compound sont formés en fonction des réactifs utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Biologie : Elle est utilisée pour étudier les effets des tératogènes sur le développement embryonnaire.

Mécanisme d'action

La this compound exerce ses effets biologiques en interagissant avec la protéine transmembranaire à 7 passages smoothened . Elle se lie à la smoothened et l'inhibe, qui fait partie intégrante de la voie de signalisation Hedgehog . Cette inhibition empêche l'activation de la transcription GLI1 et la transcription des gènes cibles de Hedgehog .

Applications De Recherche Scientifique

Pharmacological Applications

1. Anti-inflammatory Effects

Jervine has demonstrated significant anti-inflammatory properties. A study investigating its effects on carrageenan-induced paw edema in rats reported that this compound exhibited 50.4% to 73.5% anti-inflammatory effects at various doses (50, 100, 200, and 400 mg/kg) compared to standard anti-inflammatory drugs . The mechanisms involved include the modulation of inflammatory biomarkers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

2. Antioxidant Properties

Research indicates that this compound enhances antioxidant enzyme activities, including superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in liver tissues subjected to paracetamol toxicity. This compound administration significantly mitigated liver damage by increasing SOD levels and decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

3. Pharmacokinetics and Drug Interaction Studies

This compound's pharmacokinetic profile has been extensively studied. It exhibits rapid absorption, high oral bioavailability, and enterohepatic circulation. A validated UPLC-MS/MS method was developed to quantify this compound in rat plasma, facilitating the investigation of its pharmacokinetic properties post-administration . This research lays the groundwork for future studies on drug-drug interactions involving this compound.

Toxicological Studies

1. Hepatoprotective Effects

This compound has shown potential hepatoprotective effects against paracetamol-induced liver toxicity. In controlled studies, it reduced inflammation and degeneration in liver tissues while enhancing antioxidant defenses . This suggests its utility in mitigating drug-induced liver damage.

2. Molecular Docking Studies

Molecular docking studies have been employed to explore this compound's interactions with proteins such as P-glycoprotein and dehydroepiandrosterone sulfotransferase. These studies help elucidate the compound's mechanism of action and potential toxicity pathways .

Case Studies

Mécanisme D'action

Jervine exerts its biological effects by interacting with the 7-pass transmembrane protein smoothened . It binds to and inhibits smoothened, which is an integral part of the Hedgehog signaling pathway . This inhibition prevents the activation of GLI1 transcription and the transcription of Hedgehog target genes .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclopamine : Comme la jervine, la cyclopamine est également un alcaloïde stéroïdien dérivé d'espèces Veratrum.

Unicité de la this compound

La this compound est unique en raison de son interaction spécifique avec la smoothened et de ses puissants effets tératogènes. Bien que la cyclopamine et la vératramine inhibent également la voie Hedgehog, les caractéristiques structurales distinctes et les propriétés tératogènes de la this compound la différencient .

Activité Biologique

Jervine is a steroidal alkaloid primarily derived from the plant Veratrum nigrum, known for its significant biological activities, including antitumor effects and potential toxicity. This article provides a comprehensive overview of this compound's pharmacokinetics, biological effects, and relevant case studies that illustrate its impact on health.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic profile of this compound, revealing crucial insights into its absorption, distribution, metabolism, and excretion:

- Absorption : this compound exhibits rapid absorption when administered orally or intravenously. In a study involving rats, the compound demonstrated high oral bioavailability and a small volume of distribution, indicating efficient systemic circulation after administration .

- Enterohepatic Circulation : Notably, this compound undergoes enterohepatic circulation, which was first observed in veratrum alkaloids. This process is significant for understanding potential drug interactions and toxicity .

- Molecular Interactions : Molecular docking studies have shown that this compound binds to p-glycoprotein and dehydroepiandrosterone sulfotransferase, which may influence its pharmacological effects and toxicity profiles .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Volume of Distribution | Small |

| Absorption Rate | Fast |

| Enterohepatic Circulation | Yes |

Biological Effects

This compound's biological activity extends beyond pharmacokinetics, encompassing various therapeutic potentials and toxicological concerns.

Antitumor Activity

This compound has been investigated for its antitumor properties. Research indicates that it can inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : It promotes apoptosis in malignant cells by activating intrinsic pathways .

Teratogenicity

While this compound shows promise in cancer treatment, it also poses significant risks. Studies have documented its teratogenic effects, particularly at high doses (80-170 mg/kg), leading to developmental abnormalities such as cebocephaly and harelip in animal models . This highlights the need for caution when considering this compound in therapeutic contexts.

Case Studies

Several case studies provide insight into the practical implications of this compound's biological activity:

- Case Study on Teratogenicity :

- Antitumor Efficacy :

Propriétés

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEXYFLHGFJONT-DNMILWOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895026 | |

| Record name | Jervine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Jervine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ACETONE, CHLOROFORM | |

| Record name | JERVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cyclopamine (1) and jervine (2) are potent teratogens that inhibit Sonic hedgehog (Shh) signaling during gastrulation-stage embryonic development, producing cyclopia and holoprosencephaly., A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |

| Record name | JERVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM METHANOL + WATER | |

CAS No. |

469-59-0 | |

| Record name | Jervine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jervine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JERVINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | JERVINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jervine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Jervine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JERVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V3ECX465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | JERVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

243.5-244.5 °C | |

| Record name | JERVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.